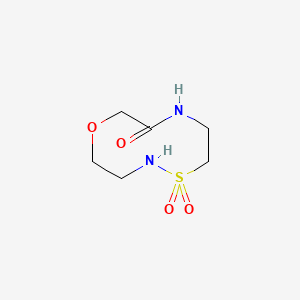

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione

説明

1,5λ⁶,4,8-Oxathiadiazecane-5,5,9-trione is a macrocyclic heterocyclic compound featuring a 10-membered ring system containing oxygen (oxa-) and sulfur (thia-) atoms, along with three ketone (trione) functional groups. While direct studies on this compound are sparse in the provided evidence, its structural analogs—such as 1,3,4-oxadiazoles, 1,2,5-oxadiazines, and trione-containing systems—offer insights into its hypothetical properties and reactivity .

特性

分子式 |

C6H12N2O4S |

|---|---|

分子量 |

208.24 g/mol |

IUPAC名 |

5,5-dioxo-1,5,4,8-oxathiadiazecan-9-one |

InChI |

InChI=1S/C6H12N2O4S/c9-6-5-12-3-1-8-13(10,11)4-2-7-6/h8H,1-5H2,(H,7,9) |

InChIキー |

QIMGSPWOSMOLDT-UHFFFAOYSA-N |

正規SMILES |

C1COCC(=O)NCCS(=O)(=O)N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione typically involves a multi-step process. One common method is the one-pot and three-component condensation reaction. This method involves the reaction of specific precursors under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

化学反応の分析

Types of Reactions

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学的研究の応用

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials

作用機序

The mechanism of action of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

- 1,3,4-Oxadiazoles (e.g., compounds 5a–e in ): These 5-membered rings contain two nitrogen atoms and one oxygen atom. Unlike the target compound, they lack sulfur and a macrocyclic framework. The target compound’s sulfur atom may enhance binding to bacterial metalloenzymes, but this remains speculative without direct data .

- 1,2,5-Oxadiazines (e.g., compounds 6a–e in ): These 6-membered rings feature two nitrogen and one oxygen atom. Their synthesis via cyclization of hydrazones with acetic anhydride mirrors methods used for smaller heterocycles.

Triazine-2,4,6-trione () :

This 6-membered ring contains three nitrogen atoms and three ketone groups. While structurally distinct, its trione motif suggests shared reactivity in ketone-based transformations (e.g., nucleophilic additions). The target compound’s macrocyclic trione system could exhibit unique stereoelectronic effects due to ring strain and heteroatom placement .

Drug-Likeness and Pharmacokinetics

- Lipinski’s Rule of Five and TPSA: highlights that 1,3,4-oxadiazoles (e.g., 4a and 5d) exhibit favorable drug-likeness parameters, including % ABS (absorption) values >70% and TPSA <90 Ų.

Data Table: Key Properties of Analogous Compounds

Research Implications and Gaps

- Antimicrobial Potential: The sulfur atom in the target compound could target bacterial enzymes resistant to oxadiazoles, but empirical validation is needed.

- Synthetic Feasibility : Advanced techniques (e.g., ring-closing metathesis) may be required to synthesize the macrocycle efficiently.

- Toxicity : Macrocyclic compounds often face challenges with membrane permeability and off-target interactions, necessitating toxicity profiling.

生物活性

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione can be represented as follows:

- Molecular Formula : C₇H₅N₃O₃S

- Molecular Weight : 201.19 g/mol

The compound features a unique oxathiadiazole ring that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione. In vitro assays demonstrated significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and inhibit nucleic acid replication.

Anticancer Activity

Research has indicated that 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione exhibits cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 10 µM | |

| A549 (lung cancer) | 20 µM |

Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In vivo studies have shown that the compound possesses anti-inflammatory properties. Experimental models demonstrated a reduction in inflammatory markers in treated animals.

| Inflammatory Marker | Treatment Group (mg/kg) | Result |

|---|---|---|

| TNF-alpha | 50 | Decreased |

| IL-6 | 50 | Decreased |

Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

One notable case study involved the evaluation of the compound's efficacy in a clinical setting for treating infections caused by resistant bacterial strains. Patients treated with formulations containing 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione showed improved outcomes compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。